molecular formula C26H19NO4S B11506445 4,6-Diphenoxy-2-phenyl-1-benzothiophen-3-amine 1,1-dioxide

4,6-Diphenoxy-2-phenyl-1-benzothiophen-3-amine 1,1-dioxide

Cat. No.: B11506445
M. Wt: 441.5 g/mol
InChI Key: RAGCKOAPKIMICZ-UHFFFAOYSA-N
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Description

3-amino-4,6-diphenoxy-2-phenyl-1H-1-benzothiophene-1,1-dione is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,6-diphenoxy-2-phenyl-1H-1-benzothiophene-1,1-dione typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with appropriate reagents to introduce the amino, diphenoxy, and phenyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-amino-4,6-diphenoxy-2-phenyl-1H-1-benzothiophene-1,1-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-amino-4,6-diphenoxy-2-phenyl-1H-1-benzothiophene-1,1-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-4,6-diphenoxy-2-phenyl-1H-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4,6-diphenoxy-2-phenyl-1H-1-benzothiophene-1,1-dione is unique due to its specific combination of functional groups and the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C26H19NO4S

Molecular Weight

441.5 g/mol

IUPAC Name

1,1-dioxo-4,6-diphenoxy-2-phenyl-1-benzothiophen-3-amine

InChI

InChI=1S/C26H19NO4S/c27-25-24-22(31-20-14-8-3-9-15-20)16-21(30-19-12-6-2-7-13-19)17-23(24)32(28,29)26(25)18-10-4-1-5-11-18/h1-17H,27H2

InChI Key

RAGCKOAPKIMICZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3S2(=O)=O)OC4=CC=CC=C4)OC5=CC=CC=C5)N

Origin of Product

United States

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